N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chromene and carboxamide functionalities. Common reagents used in these steps include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine: If found to be biologically active, this compound could be developed into a pharmaceutical agent for treating various diseases.
Industry: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating their activity, or interacting with nucleic acids to influence gene expression. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- Benzamide, N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethyl-
Uniqueness
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to the specific arrangement of its functional groups and the combination of aromatic and heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-13-6-5-8-19(14(13)2)26-21(17-11-30-12-18(17)25-26)24-22(27)16-10-15-7-3-4-9-20(15)29-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRYCMRPYXLKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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